molecular formula C12H17NO2 B8574870 N-Methoxy-N-methyl-4-n-propylbenzamide

N-Methoxy-N-methyl-4-n-propylbenzamide

Cat. No.: B8574870
M. Wt: 207.27 g/mol
InChI Key: DYGRDOMQJYCJMU-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-4-n-propylbenzamide is a benzamide derivative characterized by a methoxy group and a methyl group attached to the amide nitrogen, along with an n-propyl substituent at the para position of the benzene ring (Figure 1).

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-methoxy-N-methyl-4-propylbenzamide

InChI

InChI=1S/C12H17NO2/c1-4-5-10-6-8-11(9-7-10)12(14)13(2)15-3/h6-9H,4-5H2,1-3H3

InChI Key

DYGRDOMQJYCJMU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N(C)OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-Methoxy-N-methyl-4-n-propylbenzamide with structurally related benzamides, focusing on substituent effects, synthesis methods, and physicochemical properties.

Structural and Functional Group Analysis

Key structural analogs include:

  • N-Isopropyl-4-methoxybenzamide (): Features a methoxy group at the para position and an isopropyl group on the amide nitrogen.
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Contains a methoxy group at the ortho position, a methyl group at the para position, and a 4-chlorophenylamide group.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Includes a 3-methylbenzamide core with an N,O-bidentate directing group.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Method
This compound C₁₂H₁₇NO₂ N-Me, N-OMe, 4-n-propyl 207.27 (calculated) Hypothetical: EDCl/HOBt coupling
N-Isopropyl-4-methoxybenzamide C₁₁H₁₅NO₂ N-Isopropyl, 4-OMe 193.24 Not specified
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 2-OMe, 4-Me, N-(4-Cl-phenyl) 283.73 DCC/HOBt coupling at -50°C
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-Me, N-(2-hydroxy-1,1-dimethylethyl) 207.27 Acid chloride + 2-amino-2-methyl-1-propanol

Substituent Effects on Properties

  • Solubility :
    • Polar groups (e.g., methoxy in or hydroxy in ) enhance water solubility compared to hydrophobic substituents like n-propyl or isopropyl.
  • Reactivity :
    • The N,O-bidentate group in facilitates metal coordination, suggesting that the target compound’s N-methoxy group could similarly act as a directing group in catalysis .
    • Electron-withdrawing groups (e.g., 4-Cl in ) reduce electron density on the aromatic ring, whereas methoxy groups (electron-donating) increase reactivity toward electrophilic substitution.

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